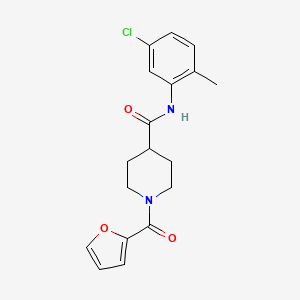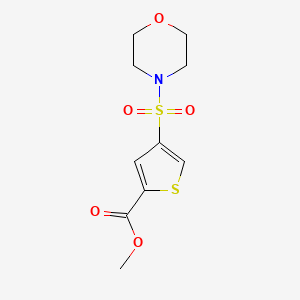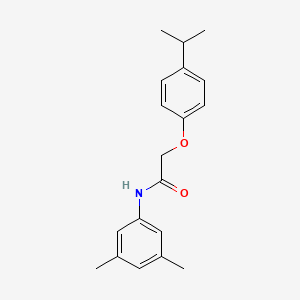![molecular formula C9H14N2O3S2 B5541655 4-[(isopropylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5541655.png)
4-[(isopropylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(isopropylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C9H14N2O3S2 and its molecular weight is 262.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.04458466 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Mechanosynthesis in Pharmaceutical Compounds
The application of mechanochemistry has been demonstrated in the synthesis of sulfonyl-(thio)ureas, which includes known anti-diabetic drugs such as tolbutamide, chlorpropamide, and glibenclamide. This process achieves good to excellent isolated yields through either stoichiometric base-assisted or copper-catalyzed coupling of sulfonamides and iso(thio)cyanates, highlighting a potential application in pharmaceutical synthesis processes (Tan, Štrukil, Mottillo, & Friščić, 2014).
Development of Antiandrogenic Agents
Research into nonsteroidal antiandrogens led to the synthesis of derivatives of 2-hydroxypropionanilides, demonstrating the potential of sulfonamide structures in developing novel, potent antiandrogens for treating androgen-responsive diseases. This work emphasizes the role of sulfonamides in medicinal chemistry and drug development (Tucker, Crook, & Chesterson, 1988).
Carbonic Anhydrase Inhibitors
Halogenated sulfonamides have been synthesized and shown to inhibit the tumor-associated isozyme carbonic anhydrase IX. This suggests that sulfonamides, through structural modification, could serve as potent inhibitors with applications as antitumor agents. The study indicates the versatility of sulfonamides in designing inhibitors for specific isozymes, which could lead to targeted therapies (Ilies et al., 2003).
Linkage Isomerism and Reactivity Studies
Sulfenamide complexes of cobalt(III) have been studied for their linkage isomerism and reactivity, providing insights into the behavior of sulfonamide ligands in transition metal complexes. This research can contribute to the understanding of sulfonamide coordination chemistry and its potential applications in catalysis and material science (Sisley, McDonald, & Jordan, 2004).
Antimicrobial Activity
Novel sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. The study showcases the potential of sulfonamide compounds in developing new antimicrobial agents, highlighting their broad-spectrum efficacy and potential applications in addressing antimicrobial resistance (Ghorab, Soliman, Alsaid, & Askar, 2017).
Propiedades
IUPAC Name |
N-methyl-4-(propan-2-ylsulfamoyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S2/c1-6(2)11-16(13,14)7-4-8(15-5-7)9(12)10-3/h4-6,11H,1-3H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWONNXXGAUWEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CSC(=C1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5541579.png)
![5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5541582.png)
![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5541585.png)
![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5541593.png)
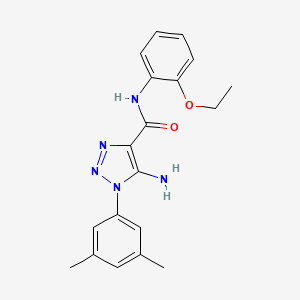
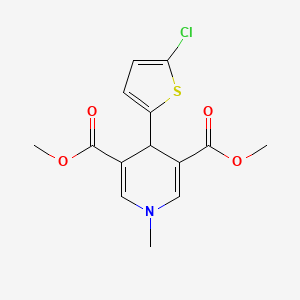
![3-(azetidin-1-ylsulfonyl)-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5541618.png)
![6-{3-[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5541621.png)
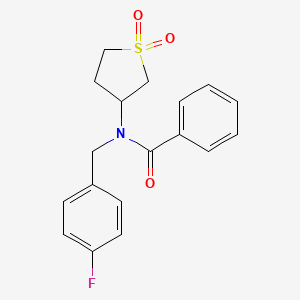
![methyl 2-({[5-(2-furyl)-3-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5541642.png)
![N-{4'-[(4-nitrobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5541648.png)
